molecular formula C15H16N2O3 B2650741 (1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 1797559-27-3

(1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

Cat. No. B2650741
CAS RN: 1797559-27-3
M. Wt: 272.304
InChI Key: DPIARPFSANBPTJ-UHFFFAOYSA-N
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Description

The compound “(1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide” is a complex organic molecule. The “1R,5S” notation indicates the configuration of the chiral centers in the molecule . The “benzo[d][1,3]dioxol-5-yl” part suggests the presence of a benzodioxole ring, which is a type of aromatic ether. The “8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide” part indicates an azabicyclooctene ring with a carboxamide group.


Molecular Structure Analysis

The molecular structure analysis would require a detailed understanding of the compound’s stereochemistry and functional groups. The “1R,5S” notation suggests that the molecule has two chiral centers .

Scientific Research Applications

Pharmacological Applications

  • Serotonin-3 (5-HT3) Receptor Antagonists : A study focused on the synthesis and pharmacology of derivatives related to the compound , revealing their potent antagonistic activity on the serotonin-3 (5-HT3) receptor, which has implications for treating conditions such as emesis induced by chemotherapy. These findings underscore the potential of such compounds in developing new antiemetic therapies (Kawakita et al., 1992).

  • Synthesis and Pharmacokinetic Profile Study : Another research effort described the synthesis of a compound with potent 5-HT3 receptor antagonistic activity and its pharmacokinetic profile, highlighting its potential for studying the effects of drugs on the body and the development of new therapeutic agents with enhanced efficacy and safety profiles (Hoshino et al., 1997).

Chemical Synthesis and Reactivity

  • Nitrosocarbonyl Chemistry : Research into the synthesis of pyrimidine isoxazoline-carbocyclic nucleosides through nitrosocarbonyl chemistry illustrates the compound's utility in organic synthesis, particularly in generating nucleoside analogs that could have therapeutic applications (Quadrelli et al., 2008).

  • Conformationally Constrained Dipeptide Isosteres : A study described the synthesis of bicycles derived from tartaric acid and α-amino acids, presenting a novel class of conformationally constrained dipeptide isosteres. This research demonstrates the compound's relevance in the development of new peptide-based therapeutic agents with improved pharmacological profiles (Guarna et al., 1999).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-15(17-11-2-1-3-12(17)6-5-11)16-10-4-7-13-14(8-10)20-9-19-13/h1-2,4,7-8,11-12H,3,5-6,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIARPFSANBPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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